Defined Stoichiometric Role in a Patented, Multi-Step Pharmaceutical Process
The compound is uniquely specified as the “PCO—N-oxide” intermediate in a patented process for synthesizing the active pharmaceutical ingredient arimoclomol citrate [1]. This contrasts with earlier-stage intermediates like nicotinonitrile-1-oxide, which require further chemical transformation. The process defines a specific molar concentration of 0.5 M for PCO—N-oxide when reacted with 1.3 equivalents of the “Azonia” co-reactant to produce the next intermediate, ORZY-01 [1]. This explicit, optimized parameter set is absent for the non-N-oxide analog N-hydroxy-nicotinamidine in this context.
| Evidence Dimension | Defined role and reaction parameter in a patented manufacturing process |
|---|---|
| Target Compound Data | Designated 'PCO—N-oxide'; reacted at 0.5 M concentration with 1.3 eq. co-reactant. |
| Comparator Or Baseline | N-hydroxy-nicotinamidine (CAS 1594-58-7); not specified for this process step. |
| Quantified Difference | Qualitative: Specified vs. Not Specified. Reaction conditions are quantified for the target compound only. |
| Conditions | Step 1 of a four-step pharmaceutical synthesis of arimoclomol citrate, per US Patent App. 18/204,025. |
Why This Matters
For procurement supporting pharmaceutical manufacturing, adherence to the patented process is essential for regulatory compliance, making the exact intermediate irreplaceable regardless of nominal analog similarity.
- [1] Zhang, Z., Read, M., Carstensen, E. V., Poppe, M., & Pelz, A. (2024). PROCESSES FOR PREPARING ARIMOCLOMOL CITRATE AND INTERMEDIATES THEREOF. U.S. Patent Application No. 18/204,025. Freepatentsonline. View Source
